Trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine is a key intermediate compound in the synthesis of Cariprazine. [] Cariprazine (RGH-188), a novel antipsychotic drug candidate, is classified as a dopamine D3 receptor-preferring, D3/D2 dopamine receptor antagonist–partial agonist. []
The primary chemical reaction involving trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine, as described in the abstracts, is its conversion to the dihydrochloride monohydrate salt of Cariprazine. This reaction likely involves the removal of the tert-butoxycarbonyl (Boc) protecting group and subsequent salt formation with hydrochloric acid. []
The provided abstracts focus on the pharmacological profile of Cariprazine, the final product derived from trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine. Cariprazine demonstrates antagonist–partial agonist properties at both D3 and D2 receptors, exhibiting preferential affinity for D3 receptors. [] It displays high affinity for human serotonin (5-HT) type 2B receptors, acting as a pure antagonist, and has a lower affinity for 5-HT1A receptors with low intrinsic efficacy. [] This specific pharmacological profile makes Cariprazine a potential antipsychotic with a unique mechanism of action compared to other known antipsychotics. []
Based on the provided abstracts, the primary application of trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine is as a crucial intermediate in the synthesis of Cariprazine. [] The final drug product, Cariprazine, is being investigated for its potential therapeutic applications in treating schizophrenia. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6